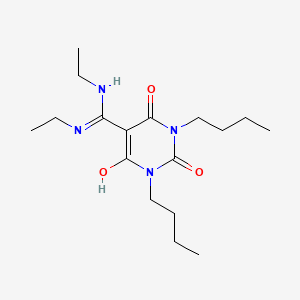

5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione

Description

This compound is a pyrimidinetrione derivative featuring bis-ethylamino-methylene and dibutyl substituents. Its structure combines a pyrimidine-2,4,6-trione core with alkyl and amino-functionalized groups, which may influence solubility, electronic properties, and biological interactions. It is supplied by Leap Chem Co., Ltd. The compound’s structural uniqueness lies in its dual ethylamino and butyl substituents, distinguishing it from other pyrimidinetrione derivatives.

Properties

IUPAC Name |

1,3-dibutyl-N,N'-diethyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O3/c1-5-9-11-20-15(22)13(14(18-7-3)19-8-4)16(23)21(17(20)24)12-10-6-2/h22H,5-12H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVHCTOFAWVDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=NCC)NCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301143389 | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-63-8 | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of ethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide and conducted in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential use as an anti-cancer or anti-viral agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Analysis

- Substituent Effects: Alkyl vs. In contrast, benzylidene or indole-containing derivatives (e.g., ) exhibit stronger π-π stacking interactions, aiding DNA binding or fluorescence. Amino Groups: Bis-ethylamino-methylene groups may introduce hydrogen-bonding capacity or basicity, differing from methylamino () or non-amino analogs. For example, MA-1230/MA-1231 prioritize thiophene/furan for corrosion inhibition via adsorption .

- Biological Activity: Indole- and benzylidene-substituted derivatives show marked antiproliferative activity (IC₅₀ values in µM range) against cancer cells , whereas the target compound’s bioactivity remains uncharacterized.

- Material Science Applications: Bichalcophene derivatives (MA-1230/MA-1231) exhibit corrosion inhibition efficiency >80% in nitric acid , linked to sulfur’s electron-rich nature. The target compound’s amino/alkyl groups may lack this specificity. Mesogenic compounds with biphenyl ethers () form liquid crystals, a property unlikely in the target due to its flexible dibutyl chains.

Biological Activity

5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione, also known as CAS Number 1313712-63-8, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant research findings.

- Molecular Formula : C17H30N4O3

- Molecular Weight : 338.445 g/mol

- CAS Number : 1313712-63-8

The structure of this compound features a pyrimidine core substituted with bis-ethylamino and dibutyl groups, which contribute to its biological properties.

Research indicates that compounds similar to 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione may interact with various biological targets:

- Cyclic GMP Pathway : This compound may act as an agonist for guanylate cyclase receptors. Activation of these receptors leads to increased intracellular levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in numerous physiological processes including vasodilation and gastrointestinal motility .

- Inhibition of Bile Acid Absorption : Studies have shown that similar pyrimidine derivatives can inhibit bile acid absorption in the intestine. This mechanism is beneficial for managing lipid metabolism disorders and could be leveraged for treating conditions such as hypercholesterolemia .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

- Cardiovascular Health : Due to its potential effects on cGMP levels and vasodilation, this compound may be useful in treating cardiovascular diseases by improving blood flow and reducing blood pressure.

- Gastrointestinal Disorders : The modulation of gastrointestinal motility through cGMP pathways suggests potential applications in treating conditions like irritable bowel syndrome (IBS) and other functional bowel disorders .

Case Studies and Research Findings

Several studies have investigated the effects of pyrimidine derivatives on biological systems:

- Study on Lipid Metabolism : A study demonstrated that compounds similar to this pyrimidine derivative significantly reduced plasma cholesterol levels in animal models by inhibiting the reabsorption of bile acids .

- Gastrointestinal Motility : Research indicated that activation of cGMP pathways improved intestinal motility in experimental setups involving animal models with induced gastrointestinal dysfunction .

Data Table

The following table summarizes key findings related to the biological activity of 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.